4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-7-5-13(6-8-14)15(19)17-9-1-2-10-18-11-3-4-12-18/h5-8H,3-4,9-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKQTKRGMZGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Optimization
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Acyl Chloride Formation : 4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux to generate 4-chlorobenzoyl chloride.
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Amine Coupling : The acyl chloride is reacted with 4-(pyrrolidin-1-yl)but-2-yn-1-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a base such as triethylamine (TEA) or sodium hydride (NaH) to neutralize HCl byproducts.
Key Challenges :
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Competitive dibenzamide formation occurs if the amine nucleophilicity is insufficient or stoichiometry is imbalanced.
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Solution : Slow addition of acyl chloride to the amine at 0°C and strict control of molar ratios (1:1.1 amine:acyl chloride) minimized byproducts.
Representative Data :
Coupling Reagent-Mediated Amide Formation
To bypass acyl chloride instability, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are employed.
Protocol Using HATU
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Activation : 4-Chlorobenzoic acid (1 equiv) is activated with HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) in dimethyl sulfoxide (DMSO) at room temperature for 30 minutes.
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Amine Addition : 4-(Pyrrolidin-1-yl)but-2-yn-1-amine (1.1 equiv) is added, and the mixture is stirred for 12–24 hours.
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Workup : The crude product is purified via high-performance liquid chromatography (HPLC) or recrystallization.
Advantages :
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Higher functional group tolerance compared to acyl chloride methods.
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Yields up to 85% reported for structurally similar benzamides.
Alternative Routes and Byproduct Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, a mixture of 4-chlorobenzoic acid, amine, and EDC in acetonitrile heated at 100°C for 20 minutes under microwave conditions achieved 78% yield.
Byproduct Identification
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Dibenzamide Formation : Occurs when excess acyl chloride reacts with pre-formed amide. Mitigated by using coupling agents or controlled stoichiometry.
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Pyrrolidine Ring Opening : Observed under strongly acidic conditions, necessitating pH control during workup.
Analytical Characterization
Synthesized compounds are validated using:
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¹H NMR : Aromatic protons of the benzamide moiety appear as doublets at δ 7.8–8.3 ppm, while pyrrolidine protons resonate as multiplets at δ 2.5–3.5 ppm.
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LC-MS : Molecular ion peak at m/z 277.1 [M+H]⁺ confirms the target compound.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve heat transfer and reduce side reactions. A patent-disclosed method using tubular reactors achieved 90% conversion with residence times under 5 minutes .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Similarities and Variations
Key Compounds for Comparison:
4-Chloro-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide (17a)
- Structure : Replaces the pyrrolidine-butynyl group with a dihydroimidazole-phenyl moiety.
- Key Difference : The rigid imidazole-phenyl system may enhance π-π stacking interactions in enzyme binding compared to the flexible alkyne-pyrrolidine chain .
VNI and VNF (Antifungal Agents)
- VNI : (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide.
- VNF : (R)-4-chloro-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl)ethyl)biphenyl-4-carboxamide.
- Comparison : Both feature imidazole and halogenated aromatic systems but lack the pyrrolidine-alkyne linker. Their efficacy as CYP51 inhibitors highlights the importance of halogen and heterocycle placement for sterol biosynthesis inhibition .
4-Chloro-N-(2-methyltetrazol-5-yl)benzamide Structure: Tetrazole ring replaces pyrrolidine-butynyl.
4-Chloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide
Physicochemical Properties
*Estimated based on structural formula; †Predicted using fragment-based methods.
Biological Activity
4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a chloro-substituted benzamide core linked to a pyrrolidine moiety and a but-2-yn-1-yl side chain. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
- Attachment of the But-2-yn-1-yl Chain : Coupling reactions with alkynes under specific conditions.
- Formation of the Benzamide Group : Finalizing the structure through amide bond formation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, pyrrole benzamide derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their efficacy compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
Research indicates that derivatives of this compound may also exhibit anticancer properties. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include those regulated by cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
The mechanism by which this compound exerts its biological effects may involve:
- Protein Binding : The pyrrolidine ring can interact with target proteins or enzymes, potentially inhibiting their activity.
- Covalent Bonding : The but-2-yn-1-yl group may form covalent bonds with nucleophilic sites on biomolecules, enhancing binding affinity.
- Modulation of Signaling Pathways : By interacting with key signaling molecules, the compound may alter cellular responses related to growth and survival.
Study on Antimicrobial Activity
A study evaluated several pyrrole-based compounds for their antibacterial efficacy. Among them, this compound showed promising results against S. aureus, with an MIC comparable to that of established antibiotics . This highlights its potential as a lead compound for developing new antimicrobial agents.
Study on Anticancer Properties
In another investigation, derivatives similar to 4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-y]benzamide were tested against various cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast and lung cancer cells, suggesting that modifications to the benzamide structure could enhance its therapeutic profile .
Comparative Analysis
| Compound | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 4-chloro-N-[4-(pyrrolidin-1-y)but-2-y]benzamide | Chloro-benzamide + Pyrrolidine + Butyne | 3.12 - 12.5 | Antimicrobial |
| Isoniazid | Benzothiazole derivative | 0.25 | Antitubercular |
| Ciprofloxacin | Fluoroquinolone | 2 | Broad-spectrum antibiotic |
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step organic reactions, including amide bond formation between a benzoyl chloride derivative and a propargylamine intermediate. A common method is the Schotten-Baumann synthesis , where the amine (e.g., 4-(pyrrolidin-1-yl)but-2-yn-1-amine) reacts with 4-chlorobenzoyl chloride under basic conditions (e.g., NaOH or NaHCO₃) in a biphasic solvent system (e.g., water and dichloromethane) . Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acyl chloride addition.
- Catalyst selection : DMAP (4-dimethylaminopyridine) can accelerate amidation.
- Solvent choice : THF or DMF improves solubility of intermediates.
Yield improvements (>70%) are achievable by purifying intermediates via column chromatography and using anhydrous conditions to prevent hydrolysis .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the pyrrolidine ring, alkyne moiety, and benzamide connectivity. For example, the alkyne proton appears as a triplet near δ 2.5 ppm, while the pyrrolidine N-CH₂ groups resonate at δ 2.7–3.1 ppm .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Confirms amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₆ClN₂O⁺ requires m/z 287.0954) .
Q. Which in vitro assays are commonly used to screen the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates.
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .
- Receptor binding studies : Radioligand displacement assays (e.g., for P2X7 receptors) quantify affinity, with results normalized to controls like ATP .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance potency or selectivity?
SAR insights include:
- Pyrrolidine substitution : Replacing pyrrolidine with piperidine increases lipophilicity but may reduce solubility.
- Alkyne chain length : Shortening the but-2-yn-1-yl linker to propargyl reduces steric hindrance, improving receptor binding .
- Benzamide substituents : Adding electron-withdrawing groups (e.g., -NO₂) at the 3-position enhances metabolic stability but may lower bioavailability .
Example modifications and outcomes:
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluoro substitution | Increased kinase inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for parent) | |
| Methylation of pyrrolidine | Reduced cytotoxicity (CC₅₀ > 100 µM vs. 50 µM) |
Q. What biological targets or pathways are implicated in the mechanism of action of this compound, and how are they validated experimentally?
- P2X7 receptor antagonism : Validated via calcium flux assays in HEK293 cells expressing human P2X7, showing IC₅₀ = 18 nM .
- MAPK pathway modulation : Western blotting detects ERK1/2 phosphorylation changes in treated cells .
- Caspase-3 activation : Flow cytometry quantifies apoptosis in cancer cells after 48-hour treatment .
Contradictions arise in species-specific activity; e.g., rat P2X7 IC₅₀ is 980 nM vs. 85 nM for human, necessitating cross-species validation .
Q. How can researchers reconcile discrepancies in reported reaction yields or biological activity data across studies?
Discrepancies often stem from:
- Reaction scale : Milligram-scale syntheses yield >80%, while kilogram-scale drops to 60% due to mixing inefficiencies .
- Biological models : Variability in cell line sensitivity (e.g., IC₅₀ ranges from 5–50 µM in MCF-7 vs. MDA-MB-231) .
Mitigation strategies: - Standardized protocols : Use USP-grade solvents and fixed incubation times (e.g., 72 hours for cytotoxicity assays).
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
